Polyacrylonitrile

Description

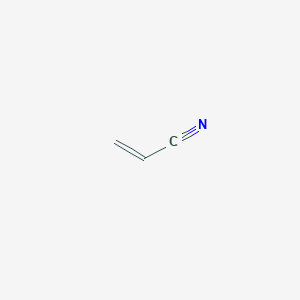

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3N/c1-2-3-4/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLHHRLWOUZZQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2CCHCN, Array, H2C(CH)CN, C3H3N | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | acrylonitrile | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Acrylonitrile | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

29436-44-0, 50940-39-1, 25014-41-9 | |

| Record name | 2-Propenenitrile, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29436-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenenitrile, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50940-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polyacrylonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25014-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5020029 | |

| Record name | Acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

53.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Acrylonitrile, stabilized appears as a clear colorless liquid with a strong pungent odor. Flash point 32 °F. Prolonged exposure to the vapors or skin contact harmful. Density 6.7 lb / gal. Vapors heavier than air. Combustion produces toxic oxides of nitrogen. Requires storage and handling in closed systems. Used in insecticides and to make plastics, fibers and other chemicals. Rate of onset: Immediate Persistence: Minutes to hours Odor threshold: 17 ppm Source/use/other hazard: Plastics, coatings, adhesives industries; dyes; pharmaceuticals; flam gas., Liquid; Pellets or Large Crystals, Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.]; [NIOSH], COLOURLESS OR PALE YELLOW LIQUID WITH PUNGENT ODOUR., Colorless to pale-yellow liquid with an unpleasant odor., Colorless to pale-yellow liquid with an unpleasant odor. [Note: Odor can only be detected above the PEL.] | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/31 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

171 °F at 760 mmHg (EPA, 1998), 77.2 °C, 77 °C, 171 °F | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

32 °F (EPA, 1998), -5 °C (23 °F) - closed cup, 32 °F(0 °C)(open cup), -1 °C c.c., 30 °F | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 70.9 °F (NTP, 1992), Solubility of water in acrylonitrile: 3.1 parts water/100 parts acrylonitrile, In water, 7.45X10+4 mg/L at 25 °C, Very soluble in ethanol, acetone, benzene, ether, Acrylonitrile is ... miscible with ethanol, carbon tetrachloride, ethyl acetate, ethylene cyanohydrin, liquid carbon dioxide, ... toluene, petroleum ether, and xylene., Solubility in water, g/100ml at 20 °C: 7, 7% | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.8004 at 77 °F (EPA, 1998) - Less dense than water; will float, 0.8007 at 25 °C, Relative density (water = 1): 0.8, 0.81 | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

1.9 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.83 (Air = 1), Relative vapor density (air = 1): 1.8 | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

100 mmHg at 73.4 °F (EPA, 1998), 109.0 [mmHg], 109 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 11.0, 83 mmHg | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/31 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

The major impurity is water, which is usually present at a maximum of 0.5%., Acetone, 300 ppm max; acetonitrile, 500 ppm max; aldehydes, 100 ppm max; hydrogen cyanide, 10 ppm max; hydroquinone monomethyl ether (inhibitor), 35-50 ppm; iron, 0.10 ppm max; nonvolatile matter, 100 ppm max; peroxides, 0.5 ppm max; water, 1.3882-1.3892 wt% max. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid at room temperature, Colorless to pale-yellow liquid | |

CAS No. |

107-13-1, 25014-41-9, 63908-52-1 | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-13-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polyacrylonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7763 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACRYLONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylonitrile | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acrylonitrile-results-aegl-results | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propenenitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acrylonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.152 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Propenenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP1U0D42PE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-116 °F (EPA, 1998), -83.51 °C, -84 °C, -116 °F | |

| Record name | ACRYLONITRILE, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4849 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acrylonitrile | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/176 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0092 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLONITRILE (VINYL CYANIDE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/57 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0014.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

The Foundation of Strength: A Technical Guide to Polyacrylonitrile's Role in Carbon Fiber Production

Polyacrylonitrile (PAN) stands as the preeminent precursor for manufacturing high-performance carbon fibers, accounting for over 90% of the global market.[1][2] The remarkable strength-to-weight ratio, stiffness, and thermal stability of the final carbon fiber are not inherent properties of carbon alone; they are meticulously engineered from the fundamental characteristics of the initial PAN polymer and its subsequent fibrous form.[3][4] The quality and properties established in the PAN precursor are directly inherited and amplified through the complex conversion process, making a deep understanding of its core properties essential for innovation and quality control.[5][6]

This technical guide delves into the critical chemical, thermal, and mechanical properties of PAN that dictate its suitability as a carbon fiber precursor. It outlines the key processing stages, provides detailed experimental protocols for characterization, and presents quantitative data to offer a comprehensive resource for researchers and scientists in materials science.

Fundamental Chemical Properties

The chemical makeup of the PAN polymer is the primary determinant of its behavior during the thermal conversion stages. Key properties include its composition, molecular weight, and purity.

Polymer Composition: The Role of Comonomers

While pure PAN (a homopolymer) can be used, it exhibits a violent and uncontrollable release of heat during thermal stabilization.[6] This is due to the rapid, radical-initiated cyclization of adjacent nitrile groups.[7] To mitigate this, virtually all commercial PAN precursors are copolymers, where acrylonitrile (B1666552) is polymerized with small amounts of other monomers.[8][9]

These comonomers serve several critical functions:

-

Lowering the Exotherm Initiation Temperature: Acidic comonomers like Itaconic Acid (IA) or Methacrylic Acid (MAA) introduce carboxyl groups that initiate cyclization at lower temperatures via a more controlled ionic mechanism, broadening the exothermic peak and preventing catastrophic heat buildup.[5][7][10]

-

Improving Solubility and Spinnability: Comonomers like Methyl Acrylate (MA) or Vinyl Acetate (VA) disrupt the strong polar interactions between nitrile groups, improving the polymer's solubility in spinning solvents (e.g., DMSO, DMF, DMAc) and enhancing the processability into fibers.[5][9][11]

-

Enhancing Plasticity: The inclusion of these comonomers makes the resulting polymer more plastic and flexible, which is beneficial during the fiber spinning and stretching processes.

The choice and concentration of comonomers are a critical balancing act. While they improve processability, excessive amounts can disrupt the formation of a perfect ladder structure, potentially compromising the final mechanical properties of the carbon fiber.[12]

Molecular Weight

The molecular weight of the PAN copolymer is a crucial factor influencing both the mechanical properties of the precursor fiber and its processability. A higher molecular weight generally leads to better entanglement of polymer chains, which translates to superior tensile strength and modulus in the precursor fiber.[12][13] This is a desirable trait, as a strong precursor is better able to withstand the tensions applied during the stabilization and carbonization stages.[14]

However, extremely high molecular weight PAN results in very high solution viscosity (dope viscosity), which complicates the spinning process.[13] Therefore, a balance must be struck. For carbon fiber production, a higher molecular weight is desired compared to that used for textile applications.[3]

Purity

The purity of the PAN precursor is paramount. Impurities, such as residual monomers, initiators, or particulate contamination from the production process, can have a direct and detrimental effect on the final carbon fiber.[15][16] These impurities can create voids and defects during the high-temperature carbonization process, acting as stress concentration points and significantly weakening the fiber.[16] Consequently, rigorous filtration of all feedstock streams and the final polymer solution (dope) is a critical step in the manufacturing process.[16]

Core Thermal Properties

The conversion of a PAN fiber into a carbon fiber is a high-temperature process. The thermal properties of PAN dictate the parameters of this conversion.

Thermal Transitions and Degradation

Unlike many thermoplastics, PAN does not have a distinct melting point under normal heating conditions.[8][9] Instead, it degrades before it can melt.[8] If heated rapidly (e.g., 50°C/minute or more), it may show a melting point above 300°C.[3][8] The glass transition temperature (Tg) is approximately 95°C.[3][9]

Above 180-200°C, PAN begins to undergo a series of complex chemical reactions, primarily the cyclization of the nitrile groups, which releases a significant amount of heat (an exothermic reaction).[9][17] This process transforms the linear polymer chains into a rigid, thermally stable, non-meltable ladder-like structure.[10][18] This transformation is the cornerstone of the stabilization process and is essential to prevent the fiber from melting and fusing during the subsequent high-temperature carbonization.[7]

Stabilization and Carbonization Temperatures

The conversion process is broadly divided into three stages:

-

Spinning: The PAN copolymer is dissolved in a solvent and extruded through a spinneret to form continuous filaments. These filaments are then washed, stretched, and dried. Stretching is crucial as it aligns the polymer chains along the fiber axis, a property known as orientation.[13][18]

-

Stabilization (Oxidation): The precursor fibers are heated in an air atmosphere, typically between 200°C and 300°C.[10][19] During this critical step, cyclization, dehydrogenation, and oxidation reactions occur, converting the white PAN fiber into a black, flameproof, and thermally stable oxidized PAN (OPAN) fiber.[7][8]

-

Carbonization: The stabilized fibers are heated to very high temperatures (1000°C to over 1500°C) in an inert atmosphere (e.g., nitrogen).[8][19] This process drives off all non-carbon elements (primarily hydrogen and nitrogen), leaving behind a fiber composed of over 92% carbon atoms arranged in graphite-like structures.[11][19]

Essential Mechanical Properties

The mechanical integrity of the PAN precursor fiber is vital for producing high-quality carbon fiber. The fiber must be strong enough to be processed under tension, and its internal structure serves as the template for the final carbon fiber.

Tensile Properties

PAN precursor fibers must exhibit sufficient tensile strength and modulus to survive the drawing and stretching forces applied during spinning and stabilization.[13] These forces are necessary to induce a high degree of molecular orientation. Typical PAN precursor fibers have a tensile strength of around 550 MPa and a modulus of elasticity of 9.4 GPa.[20]

Microstructure: Crystallinity and Orientation

The spinning and subsequent drawing (stretching) processes are designed to align the long PAN molecular chains parallel to the fiber axis.[18][21] This high degree of molecular orientation is a fundamental requirement.[5][18] The aligned structure, which contains both crystalline and amorphous regions, provides the precursor fiber with its mechanical strength.[11][13] This highly oriented structure is locked in during stabilization and serves as the template for the formation of oriented graphitic crystallites during carbonization, which ultimately gives the carbon fiber its characteristic high strength and stiffness.[22] A higher orientation in the precursor fiber leads to a more regular and robust lamellar structure in the final carbon fiber.[22]

Quantitative Data Summary

The following tables summarize the key properties and processing parameters for PAN-based carbon fiber production.

Table 1: Typical Properties of PAN Precursor for Carbon Fiber

| Property | Typical Value / Range | Significance |

| Composition | Acrylonitrile (AN) >90%, Comonomers <10% | Comonomers (e.g., MA, IA) control thermal reactions and aid processing.[5] |

| Molecular Weight (Mw) | 40,000 - 70,000 g/mol (Textile Grade)[3] | Higher Mw is desired for carbon fiber to enhance mechanical properties.[3][13] |

| >100,000 g/mol (CF Grade) | ||

| Density | ~1.18 g/cm³ | Increases to ~1.37 g/cm³ after stabilization.[2][3] |

| Filament Diameter | 5 - 15 µm | Affects diffusion during stabilization and final fiber properties.[3][19] |

| Tensile Strength | ~550 MPa | Ensures fiber integrity during processing under tension.[20] |

| Tensile Modulus | ~9.4 GPa | Indicates stiffness of the precursor fiber.[20] |

| Crystallinity | 40 - 70% | High crystallinity and orientation are templates for the final carbon structure.[13] |

Table 2: Typical Thermal Processing Parameters

| Process Stage | Temperature Range | Atmosphere | Key Transformations |

| Stabilization | 200 - 300 °C[10] | Air (Oxidative) | Cyclization, Dehydrogenation, Oxidation; Formation of ladder structure.[23] |

| Carbonization | 1000 - 1500 °C[5] | Inert (Nitrogen) | Removal of non-carbon elements; Formation of graphitic structure.[8] |

| Graphitization (Optional) | > 2000 °C | Inert (Argon) | Increases degree of graphitic order for high-modulus fibers.[5] |

Experimental Protocols for Characterization

A suite of analytical techniques is employed to characterize PAN precursors and understand their transformation.

-

Molecular Weight Determination (Intrinsic Viscosity):

-

Protocol: A dilute solution of the PAN polymer (e.g., 0.1-0.5% w/v in DMF) is prepared. The flow time of the solution and the pure solvent is measured at a constant temperature using an Ubbelohde viscometer. The inherent viscosity is measured at several concentrations and extrapolated to zero concentration to determine the intrinsic viscosity [η]. The viscosity average molecular weight (Mv) is then calculated using the Mark-Houwink equation: [η] = K * Mv^a, where K and a are constants specific to the polymer-solvent system.[2]

-

-

Thermal Analysis (DSC & TGA):

-

Differential Scanning Calorimetry (DSC):

-

Protocol: A small sample (5-10 mg) of the PAN fiber is sealed in an aluminum pan. The sample is heated at a controlled rate (e.g., 5-10 °C/min) in a specific atmosphere (air or nitrogen). The DSC measures the heat flow into or out of the sample relative to a reference. This data reveals the glass transition temperature (Tg) and the onset temperature, peak temperature, and total heat released (ΔH) of the exothermic cyclization reaction.[6][10]

-

-

Thermogravimetric Analysis (TGA):

-

Protocol: A small sample of the fiber is placed in a high-precision balance within a furnace. The sample is heated through the stabilization and carbonization temperature ranges at a controlled rate. The TGA continuously records the mass of the sample as a function of temperature. This provides information on thermal stability, degradation temperatures, and the final carbon yield.[10][24]

-

-

-

Structural Analysis (FTIR & XRD):

-

Fourier-Transform Infrared Spectroscopy (FTIR):

-

Protocol: An FTIR spectrometer is used to analyze the chemical bonds within the fiber. The characteristic peak for the nitrile group (C≡N) in PAN appears around 2244 cm⁻¹. During stabilization, the intensity of this peak decreases while new peaks corresponding to C=N, C=C, and C=O groups appear, allowing for the tracking of the cyclization and oxidation reactions.[9][14]

-

-

X-ray Diffraction (XRD):

-

Protocol: A beam of X-rays is directed at the PAN fiber. The diffraction pattern is recorded and analyzed. For the precursor, XRD is used to determine the degree of crystallinity and the orientation of the crystalline regions. As the fiber is stabilized and carbonized, the initial PAN diffraction peaks disappear and are replaced by broader peaks characteristic of a turbostratic graphitic structure, providing information on crystallite size (Lc, La) and interlayer spacing (d002).[10][14]

-

-

Visualization of Key Processes

The following diagrams illustrate the critical transformations that PAN undergoes.

References

- 1. Production of this compound (PAN) Precursor Fibers for Carbon Fibers | Vaisala [vaisala.com]

- 2. gnpublication.org [gnpublication.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. PAN Carbon — Finite Fiber [finitefiber.com]

- 5. fiber.alfa-chemistry.com [fiber.alfa-chemistry.com]

- 6. Preparation, Stabilization and Carbonization of a Novel this compound-Based Carbon Fiber Precursor [mdpi.com]

- 7. scirp.org [scirp.org]

- 8. Pan precursor of carbon fiber [tchaintech.com]

- 9. IGTPAN [igtpan.com]

- 10. Preparation, Stabilization and Carbonization of a Novel this compound-Based Carbon Fiber Precursor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Microstructure Analysis of Drawing Effect and Mechanical Properties of this compound Precursor Fiber According to Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Designing Materials and Processes for Strong this compound Precursor Fibers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. sinocarbonfibre.com [sinocarbonfibre.com]

- 16. pall.com [pall.com]

- 17. mdpi.com [mdpi.com]

- 18. Effect of this compound Precursor Orientation on the Structures and Properties of Thermally Stabilized Carbon Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 19. m.youtube.com [m.youtube.com]

- 20. researchgate.net [researchgate.net]

- 21. CN102051711B - Process for producing this compound based carbon fibers - Google Patents [patents.google.com]

- 22. Effect of this compound Precursor Orientation on the Structures and Properties of Thermally Stabilized Carbon Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

Synthesis and characterization of polyacrylonitrile nanofibers

An In-depth Technical Guide to the Synthesis and Characterization of Polyacrylonitrile (PAN) Nanofibers

Introduction

This compound (PAN) is a synthetic, semi-crystalline organic thermoplastic polymer known for its high strength, thermal stability, and resistance to most solvents and chemicals.[1] PAN nanofibers, typically produced via electrospinning, have garnered significant interest from the scientific community due to their unique properties, including a high surface-area-to-volume ratio, porosity, and flexibility.[1][2] These characteristics make them ideal candidates for a wide range of applications, such as filtration, tissue engineering, and as precursors for carbon nanofibers.[1][3][4] For researchers and professionals in drug development, PAN nanofibers offer a promising platform for creating advanced drug delivery systems, providing controlled and site-specific release of therapeutic agents.[2][5]

This guide provides a comprehensive overview of the synthesis and characterization of PAN nanofibers, with a focus on the electrospinning technique. It offers detailed experimental protocols, presents quantitative data in a structured format, and illustrates key workflows to aid researchers in this field.

Synthesis of PAN Nanofibers via Electrospinning

Electrospinning is the most common and versatile method for fabricating PAN nanofibers.[6] The process involves applying a high voltage to a polymer solution, causing a jet of the solution to be ejected and stretched into continuous, nanometer-scale fibers that are collected on a grounded target.[6] The morphology and properties of the resulting nanofibers are highly dependent on various electrospinning parameters.[2]

Experimental Protocol: Electrospinning of PAN Nanofibers

This protocol outlines a typical procedure for preparing PAN nanofibers.

Materials:

-

This compound (PAN) powder (e.g., MW = 150,000 g/mol )[6]

Equipment:

-

Electrospinning setup (including a high-voltage power supply, a syringe pump, and a collector)

-

Syringe with a needle (e.g., 0.8 mm inner diameter)[8]

-

Magnetic stirrer and hot plate

-

Aluminum foil (as the collector substrate)

Procedure:

-

Solution Preparation:

-

Prepare a PAN solution by dissolving a specific weight percentage (e.g., 5-15% w/w) of PAN powder in DMF.[6] Common concentrations range from 7.5% to 12% (w/v).[8][9][10]

-

Stir the mixture on a magnetic stirrer (optionally with gentle heating, e.g., in a water bath) for several hours (or overnight at 25°C) until the PAN powder is completely dissolved and a homogeneous, viscous solution is formed.[10][11]

-

-

Electrospinning Setup:

-

Load the prepared PAN solution into a syringe and mount it on the syringe pump.[8]

-

Fix the distance between the needle tip and the collector (covered with aluminum foil). A typical distance is 10-25 cm.[8][12]

-

Set the desired flow rate for the syringe pump. Optimal flow rates generally range from 0.1 to 3 mL/h.[6][10]

-

Connect the positive electrode of the high-voltage power supply to the needle and the ground electrode to the collector.

-

-

Electrospinning Process:

-

Apply a high voltage, typically in the range of 10-30 kV.[10] A common voltage used is 14-18 kV.[6][8]

-

Initiate the syringe pump to feed the solution at the set flow rate.

-

A Taylor cone will form at the needle tip, from which a polymer jet will erupt towards the collector.

-

Allow the process to run for a sufficient duration to collect a nanofiber mat of the desired thickness. The process is typically conducted at room temperature and controlled humidity (e.g., 40-50%).[6]

-

-

Sample Collection and Post-Treatment:

-

Once the process is complete, carefully detach the aluminum foil with the collected PAN nanofiber mat.

-

For certain applications, the nanofiber mat may undergo post-treatment processes such as annealing (heating and cooling to alter physical properties) or stabilization (heating in air to prepare for carbonization).[3][13]

-

Electrospinning Workflow Diagram

Caption: Workflow for PAN nanofiber synthesis via electrospinning.

Data Presentation: Influence of Synthesis Parameters

The properties of electrospun PAN nanofibers are highly sensitive to the synthesis parameters. The table below summarizes the effects of key parameters on fiber diameter.

| Parameter | Variation | Effect on Nanofiber Morphology | Average Diameter (nm) | Reference |

| PAN Concentration (% w/w in DMF) | 5% | Small fibers | 130 | [6] |

| 10% | Medium, uniform fibers | 443 | [6] | |

| 12% | Beadless, regular fibers | 183 | [14] | |

| 14% | Transformation from beaded to cylindrical | 379 | [9] | |

| 15% | Large fibers | 2615 | [6] | |

| Applied Voltage (kV) | 15-25 | Increased voltage can lead to a decrease in fiber diameter. | - | [10][12] |

| Flow Rate (mL/h) | 0.1-2 | Optimal rates are needed to avoid bead formation or thick fibers. | - | [10] |

| Collector Speed | Increasing Speed | Leads to diameter reduction due to fiber stretching. | - | [10] |

Note: Increasing polymer concentration generally leads to larger fiber diameters due to higher solution viscosity and chain entanglements.[2][6]

Characterization of PAN Nanofibers

A suite of analytical techniques is employed to characterize the morphology, structure, and thermal properties of the synthesized PAN nanofibers.

Characterization Workflow Diagram

References

- 1. sncfibers.com [sncfibers.com]

- 2. Electrospun Nanofiber Composites for Drug Delivery: A Review on Current Progresses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Recent Progress in Electrospun this compound Nanofiber-Based Wound Dressing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating Antibacterial Efficacy and Biocompatibility of PAN Nanofibers Loaded with Diclofenac Sodium Salt - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.unsri.ac.id [repository.unsri.ac.id]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Critical Electrospinning Parameters for Synthesis Control of Stabilized this compound Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. globaljournals.org [globaljournals.org]

- 12. Preparation and Characterization of this compound-Based Nanofibers by Electrostatic Spinning | Scientific.Net [scientific.net]

- 13. Mechanical and Thermal Characterization of Annealed Oriented PAN Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to Polyacrylonitrile: Chemical Structure and Monomer Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of polyacrylonitrile (PAN), its synthesis from the acrylonitrile (B1666552) monomer, and detailed methodologies for the analysis of residual monomer content. This document is intended to serve as a valuable resource for professionals in research, development, and quality control who work with this important polymer.

Chemical Structure of Acrylonitrile and this compound

Acrylonitrile Monomer

Acrylonitrile is an organic compound with the chemical formula CH₂CHCN.[1][2][3] Its molecular structure consists of a vinyl group (-CH=CH₂) linked to a nitrile group (-C≡N).[1] This combination of an alkene and a nitrile functional group imparts unique reactivity to the molecule, making it an important monomer for the production of various polymers.[1]

This compound Polymer

This compound is a synthetic, semi-crystalline organic polymer resin with the linear formula (CH₂CHCN)n.[4] It is produced through the polymerization of acrylonitrile monomers. The polymer backbone consists of a chain of carbon atoms, with a nitrile group attached to every other carbon atom. The strong polarity of the nitrile groups leads to strong intermolecular forces, resulting in a polymer that is hard, rigid, and resistant to most solvents and chemicals.[5]

Synthesis of this compound

The primary method for synthesizing this compound is through free-radical polymerization of acrylonitrile. This process can be carried out using solution, suspension, or emulsion techniques. The polymerization reaction proceeds in three main stages: initiation, propagation, and termination.

-

Initiation: A free-radical initiator, such as a peroxide or an azo compound, is used to generate free radicals. These highly reactive species attack the carbon-carbon double bond of an acrylonitrile monomer, initiating the polymerization process.

-

Propagation: The newly formed radical adds to another acrylonitrile monomer, extending the polymer chain and regenerating the radical at the end of the new, longer chain. This process repeats, rapidly increasing the molecular weight of the polymer.

-

Termination: The growth of the polymer chain is halted when two radical chain ends react with each other, either by combination or disproportionation.

Monomer Analysis: Determination of Residual Acrylonitrile

The presence of residual acrylonitrile monomer in the final polymer is a critical quality control parameter due to the monomer's toxicity.[6] Several analytical techniques are employed to quantify the amount of unreacted acrylonitrile. Gas chromatography (GC) is the most common and robust method for this analysis.

Experimental Protocol: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)

This protocol outlines a standard method for the determination of residual acrylonitrile in this compound using headspace gas chromatography with a flame ionization detector.

3.1.1. Materials and Reagents

-

This compound sample

-

Acrylonitrile (analytical standard)

-

Solvent (e.g., N,N-dimethylacetamide or N,N-dimethylformamide)

-

Headspace vials with septa and caps

-

Gas chromatograph equipped with a headspace autosampler and a flame ionization detector (FID)

-

Capillary column suitable for volatile organic compounds (e.g., DB-WAX)

3.1.2. Standard Preparation

-

Prepare a stock solution of acrylonitrile in the chosen solvent at a concentration of approximately 400 µg/mL.

-

Create a series of calibration standards by spiking known amounts of the stock solution into headspace vials containing a known weight of acrylonitrile-free polymer (or a similar matrix) and a fixed volume of the solvent. The concentration range should bracket the expected residual monomer concentration in the samples.

3.1.3. Sample Preparation

-

Accurately weigh a known amount of the this compound sample (e.g., 0.5 g) into a headspace vial.

-

Add a precise volume of the solvent (e.g., 5.0 mL) to the vial.

-

Seal the vial with a septum and aluminum cap.

-

Agitate the vial until the polymer is completely dissolved or dispersed.

3.1.4. GC-FID Analysis

-

Equilibrate the prepared standard and sample vials in the headspace autosampler oven at a specific temperature (e.g., 90°C) for a set time (e.g., 45 minutes) to allow the volatile acrylonitrile to partition into the headspace.

-

Inject a portion of the headspace gas from each vial into the gas chromatograph.

-

Separate the components on the capillary column under programmed temperature conditions.

-

Detect the acrylonitrile using the flame ionization detector.

3.1.5. Quantification

Construct a calibration curve by plotting the peak area of acrylonitrile against its concentration for the prepared standards. Determine the concentration of residual acrylonitrile in the samples by comparing their peak areas to the calibration curve.

Data Presentation

Physicochemical Properties

| Property | Acrylonitrile | This compound |

| Chemical Formula | C₃H₃N | (C₃H₃N)n |

| Molar Mass | 53.06 g/mol [1] | 53.06 g/mol (repeating unit)[7] |

| Appearance | Colorless liquid[8] | White solid[4] |

| Density | 0.806 g/cm³[9] | 1.184 g/cm³[4][7] |

| Melting Point | -83.5 °C | >300 °C (degrades)[4][7] |

| Boiling Point | 77.3 °C | Decomposes |

| Solubility in Water | Slightly soluble[8] | Insoluble[4] |

| Solubility in Organic Solvents | Miscible with most organic solvents[8] | Soluble in polar solvents (e.g., DMF, DMSO)[4][7] |

| Glass Transition Temperature (Tg) | N/A | ~95 °C[4] |

Comparison of Analytical Methods for Acrylonitrile Detection

| Analytical Method | Typical Detection Limit | Notes |

| GC-FID | 1.66 µg/kg[10] | Robust and widely used for residual monomer analysis. |

| GC-NPD | 10 µg/L (in water)[11] | Nitrogen-Phosphorus Detector offers high selectivity for nitrogen-containing compounds. |

| GC-MS | 0.0042 mg/m³ (in air)[12] | Provides high sensitivity and specificity, allowing for positive identification of the analyte. |

| HPLC-UV | LOD: 0.4 ng/mL, LOQ: 1.3 ng/mL | Useful for non-volatile or thermally labile compounds, but may be less sensitive than GC methods for acrylonitrile. |

References

- 1. Acrylonitrile Structure, Properties & Uses | Study.com [study.com]

- 2. igtpan.com [igtpan.com]

- 3. sanjaychemindia.com [sanjaychemindia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | 25014-41-9 [chemicalbook.com]

- 6. epa.gov [epa.gov]

- 7. Page loading... [guidechem.com]

- 8. Acrylonitrile (EHC 28, 1983) [inchem.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. zora.uzh.ch [zora.uzh.ch]

An In-depth Technical Guide to the Thermal Degradation Behavior of Polyacrylonitrile (PAN) Under Inert Atmosphere

Executive Summary

Polyacrylonitrile (PAN) is a critical precursor for the production of high-performance carbon fibers, which are essential in the aerospace, automotive, and sporting goods industries.[1] The conversion of PAN to carbon fiber is a high-temperature process involving stabilization and subsequent carbonization. Understanding the thermal degradation behavior of PAN, particularly under an inert atmosphere, is paramount for controlling the structure and properties of the final carbon fiber. This technical guide provides a comprehensive overview of the chemical transformations, thermal events, and evolved byproducts associated with PAN pyrolysis. It details the key experimental techniques used for characterization and presents quantitative data to inform process optimization and material development.

The Mechanism of Thermal Degradation

The thermal degradation of PAN in an inert atmosphere is a complex, multi-stage process that transforms the linear polymer into a highly cross-linked, carbon-rich structure. The process can be broadly categorized into three overlapping stages: cyclization, dehydrogenation/cross-linking, and denitrogenation/graphitization.

Stage I: Cyclization The initial heating of PAN in an inert atmosphere, typically in the range of 200–350°C, triggers an exothermic intramolecular cyclization of the pendant nitrile groups (-C≡N).[2][3] This reaction proceeds without significant mass loss and results in the formation of a thermally stable "ladder" polymer structure containing conjugated polyimine (-C=N-) sequences.[2][4] The driving force for this reaction is the formation of aromatic rings.[4] The presence of comonomers like itaconic acid can lower the onset temperature for cyclization by introducing an ionic mechanism alongside the free radical pathway.[5]

Stage II: Dehydrogenation and Cross-linking As the temperature increases to between 400°C and 600°C, the cyclized ladder polymer undergoes dehydrogenation reactions.[6] This stage is characterized by the evolution of hydrogen (H₂), leading to the formation of aromatic, fused-ring systems.[7] This process facilitates intermolecular cross-linking, which is crucial for increasing the thermal stability and carbon yield of the material.[6]

Stage III: Denitrogenation and Graphitization At temperatures above 600°C and extending to 1400°C and beyond, the structure undergoes significant rearrangement.[6] This high-temperature phase involves denitrogenation, where nitrogen is eliminated from the polymer backbone, primarily as N₂, but also as hydrogen cyanide (HCN) and ammonia (B1221849) (NH₃).[1][7] The structure evolves into a turbostratic, graphite-like carbon structure, with the carbon content increasing to over 92%.[6][8]

Below is a diagram illustrating the key chemical transformations during PAN pyrolysis.

Quantitative Thermal Analysis Data